2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine
Description
Properties
Molecular Formula |
C9H12N6 |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
(7-hydrazinyl-4-methyl-1,8-naphthyridin-2-yl)hydrazine |
InChI |
InChI=1S/C9H12N6/c1-5-4-8(15-11)13-9-6(5)2-3-7(12-9)14-10/h2-4H,10-11H2,1H3,(H2,12,13,14,15) |
InChI Key |
KNSFQRCCURIAGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)NN)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, the condensation of commercially available 2,6-diaminopyridine and 3-oxo-butyraldehyde dimethyl acetal can yield 2-amino-7-methylnaphthyridine, which can be further functionalized to obtain the desired compound .
Industrial Production Methods
the general principles of large-scale synthesis of naphthyridines involve optimizing reaction conditions to achieve high yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted naphthyridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents like sodium borohydride, and nucleophiles like amines and hydrazines. Reaction conditions often involve solvents like dioxane and methanol, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions include various substituted naphthyridines, hydrazine derivatives, and other functionalized heterocycles .
Scientific Research Applications
2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of materials with specific photochemical properties, such as light-emitting diodes and dye-sensitized solar cells
Mechanism of Action
The mechanism of action of 2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among 1,8-Naphthyridine Derivatives
Physicochemical Properties
- Solubility: Hydrazinyl derivatives exhibit higher aqueous solubility than chloro or alkylamino analogs due to hydrogen-bonding capacity .
- Thermal Stability : Methyl and chloro derivatives (e.g., 4-Chloro-2,7-dimethyl-1,8-naphthyridine) have higher melting points (>250°C) compared to hydrazinyl analogs (~200°C) due to stronger van der Waals interactions .
- Fluorescence: Dialkylamino derivatives (e.g., 2,7-diethylamino-4-methyl-1,8-naphthyridine) display intense blue fluorescence (quantum yield Φ ≈ 0.8), whereas hydrazinyl groups quench fluorescence due to electron-withdrawing effects .
Biological Activity
2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article will explore its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 2,7-dihydrazinyl-4-methyl-1,8-naphthyridine is . The compound features a naphthyridine core structure with two hydrazine functional groups at the 2 and 7 positions and a methyl group at the 4 position. This unique arrangement contributes to its biological properties.
Biological Activity
Research indicates that naphthyridines exhibit a range of biological activities including:
- Antimicrobial Activity : Naphthyridines have been reported to possess significant antimicrobial properties. For instance, derivatives of 1,8-naphthyridine have shown effectiveness against various bacterial strains and fungi .
- Anticancer Properties : Several studies have highlighted the anticancer potential of naphthyridine derivatives. For example, compounds similar to 2,7-dihydrazinyl-4-methyl-1,8-naphthyridine have demonstrated cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) cells .
- Neurological Effects : Some naphthyridine derivatives are being investigated for their neuroprotective effects, potentially aiding in conditions like neurodegenerative diseases .
The mechanism by which 2,7-dihydrazinyl-4-methyl-1,8-naphthyridine exerts its biological effects is not fully elucidated but may involve:
- Interference with DNA Synthesis : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Induction of Apoptosis : Studies suggest that these compounds can activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Synthesis Methods
The synthesis of 2,7-dihydrazinyl-4-methyl-1,8-naphthyridine can be achieved through various methods:
- Hydrazinolysis : The compound can be synthesized by reacting appropriate naphthyridine derivatives with hydrazine under controlled conditions.
- Functionalization Reactions : Starting from 4-methyl-1,8-naphthyridine, functionalization at the 2 and 7 positions can be accomplished using standard organic synthesis techniques involving nucleophilic substitutions .
Research Findings and Case Studies
Several studies have documented the biological activity of naphthyridines:
Q & A
Q. What are effective synthetic routes for introducing hydrazinyl groups into 1,8-naphthyridine derivatives?
Hydrazinyl groups are typically introduced via:
- Nucleophilic substitution : Chloro precursors (e.g., 4-chloro-7-methyl-1,8-naphthyridine) react with hydrazine in ethanol under reflux to yield hydrazino derivatives .
- Condensation reactions : Chalcone intermediates react with phenylhydrazine in acetic acid to form pyrazoline derivatives (e.g., 70–90% yields) .
- Schiff base formation : Aldehyde-functionalized naphthyridines condense with hydrazines (e.g., p-aminoacetophenone) to form hydrazone-linked products .
Table 1 : Example reaction conditions and yields from and :
Q. Which spectroscopic techniques are critical for characterizing hydrazinyl-substituted naphthyridines?
- IR spectroscopy : Detects NH stretches (3210–3345 cm⁻¹) and carbonyl groups (1630 cm⁻¹ for conjugated C=O) .
- ¹H NMR : Protons adjacent to hydrazine appear as singlets (δ 5.85 ppm for -OH) or multiplets for aromatic systems .
- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 474 for a pyrazoline derivative) .
Q. How are hydrazinyl-naphthyridine derivatives purified?
- Recrystallization : Ethanol or methanol is commonly used (e.g., 84% purity for Schiff base products) .
- Column chromatography : Silica gel with petroleum ether/ethyl acetate (96:4) resolves polar byproducts .
Q. What solvents and catalysts optimize hydrazine coupling reactions?
- Solvents : Ethanol (for reflux) or THF (for low-temperature lithiation) .
- Catalysts : Mg-Al hydrotalcite improves Claisen-Schmidt condensation yields (e.g., 96% for chalcone derivatives) .
Q. How is reaction progress monitored in naphthyridine synthesis?
- TLC : Silica gel plates with CHCl₃:MeOH (4:1) track intermediates .
- HPLC/MS : Validates purity in multi-step syntheses (e.g., antiviral derivatives) .
Advanced Research Questions
Q. How do hydrazinyl substituents influence the electronic properties of 1,8-naphthyridines?
Computational studies (B3LYP/6-31G(d)) show that hydrazine groups lower the LUMO energy, enhancing electron affinity. TD-DFT predicts absorption spectra within 5–10 nm of experimental values . For example:
- Electron-withdrawing effects : Nitro or fluoro substituents redshift absorption maxima by 15–20 nm .
Q. What strategies resolve contradictions in reported biological activities of hydrazinyl-naphthyridines?
Q. How can computational methods predict binding modes of hydrazinyl-naphthyridines to biological targets?
Molecular docking studies (e.g., AutoDock Vina) model hydrogen bonding between hydrazine NH groups and kinase active sites. For example:
Q. What mechanistic insights explain tautomerization in hydrazinyl-naphthyridine complexes?
Kinetic studies of ureido-pyrimidinone/naphthyridine complexes reveal a dissociative pathway :
Q. How do reaction conditions affect regioselectivity in dihydrazinyl-naphthyridine synthesis?
- Temperature : Reflux (100–120°C) favors substitution at electron-deficient positions (C2/C7) .
- Catalyst-free vs. metal-mediated : Piperidine/ethanol systems yield 2-styryl derivatives without byproducts, unlike Pd/C-mediated couplings .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
